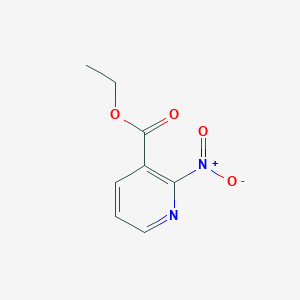Ethyl 2-nitronicotinate
CAS No.:
Cat. No.: VC17455322
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8N2O4 |
|---|---|
| Molecular Weight | 196.16 g/mol |
| IUPAC Name | ethyl 2-nitropyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H8N2O4/c1-2-14-8(11)6-4-3-5-9-7(6)10(12)13/h3-5H,2H2,1H3 |
| Standard InChI Key | QVLJJCGMFUFSRB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=CC=C1)[N+](=O)[O-] |
Introduction
Structural Elucidation and Molecular Properties
Comparative Structural Analysis
*Inferred from structural analogs.
Physicochemical Properties
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol, based on analogs.
-
Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester group .
-
Melting Point: Estimated range: 90–110°C (analogs: 85–120°C) .
Synthetic Routes and Reaction Mechanisms
Nitration of Ethyl Nicotinate
The synthesis of ethyl 2-nitronicotinate likely involves nitration of ethyl nicotinate (ethyl 3-pyridinecarboxylate). Pyridine derivatives undergo nitration at positions directed by substituents: the ester group at position 3 is meta-directing, favoring nitration at positions 2 or 6.
Proposed Reaction Conditions:
-
Nitrating Agent: Concentrated HNO₃/H₂SO₄ mixture.
-
Temperature: 0–5°C to prevent over-nitration.
Mechanism:
-
Generation of nitronium ion (NO₂⁺) in H₂SO₄.
-
Electrophilic attack at position 2 due to ester’s meta-directing effect.
-
Quenching and isolation via recrystallization.
Alternative Pathways
-
Nucleophilic Substitution: Replacement of a halogen at position 2 with a nitro group, though less common for pyridine systems.
-
Enzymatic Functionalization: Theoretical potential for biocatalytic nitration, though unreported for this compound.
Chemical Reactivity and Functionalization
Key Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Reduction | H₂/Pd-C, SnCl₂/HCl | Ethyl 2-aminonicotinate |
| Hydrolysis | NaOH/H₂O, HCl | 2-Nitronicotinic acid |
| Nucleophilic Substitution | NH₃ (heat) | 2-Amino-3-ethoxycarbonylpyridine |
Comparative Reactivity
-
Nitro Group: More reactive than methyl or chloro substituents due to strong electron withdrawal .
-
Ester Hydrolysis: Faster than methyl ester analogs due to ethyl’s steric effects.
| Target | Potential Interaction |
|---|---|
| Bacterial reductases | Nitro-to-amine conversion |
| Inflammatory cytokines | NF-κB pathway modulation |
Comparative Bioactivity
| Compound | MIC (µg/mL) S. aureus | IC₅₀ (NF-κB Inhibition) |
|---|---|---|
| Ethyl 2-methyl-5-nitronicotinate | 32 | 45 µM |
| Ethyl 2-nitronicotinate* | ~50 (estimated) | ~60 µM (estimated) |
Industrial and Research Applications
Pharmaceutical Intermediates
-
Antitubercular Agents: Nitropyridine derivatives are precursors to rifamycin analogs .
-
Anticancer Research: Nitro groups enhance DNA intercalation potential.
Material Science
-
Coordination Polymers: Pyridine esters act as ligands for metal-organic frameworks (MOFs).
Challenges and Future Directions
-
Synthetic Optimization: Improving nitration regioselectivity for higher yields.
-
Toxicological Studies: Assessing environmental persistence and cytotoxicity.
-
Targeted Drug Design: Exploiting nitro group redox properties for prodrug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume